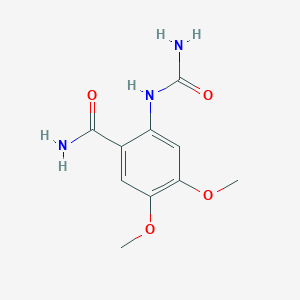![molecular formula C15H12N4O4S B13994062 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid CAS No. 6939-77-1](/img/structure/B13994062.png)
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid is a complex organic compound featuring a carboxyphenyl group linked to an iminocarbamothioyl group and a hydrazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiocarbamoyl chloride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid
- 2-[(2-Carboxyphenyl)amino]-benzoic acid
- 2-[(2-Carboxyphenyl)azo]-benzoic acid
Uniqueness
2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the iminocarbamothioyl and hydrazinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
6939-77-1 |
|---|---|
Formule moléculaire |
C15H12N4O4S |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
2-[2-[(2-carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H12N4O4S/c20-13(21)9-5-1-3-7-11(9)16-18-15(24)19-17-12-8-4-2-6-10(12)14(22)23/h1-8,16H,(H,18,24)(H,20,21)(H,22,23) |
Clé InChI |
FKYBQDDRDKWCFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NNC(=S)N=NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


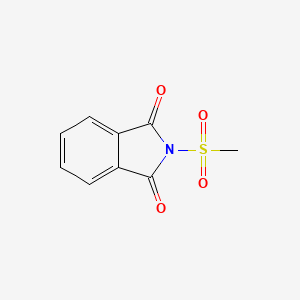
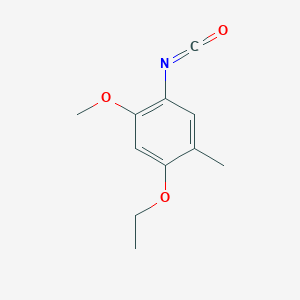
![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
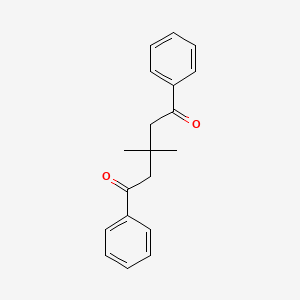
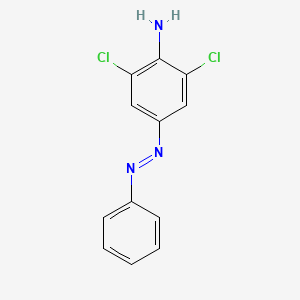
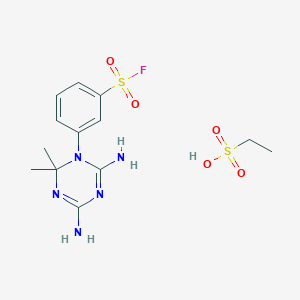
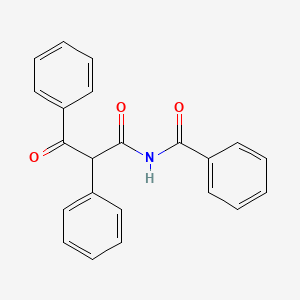
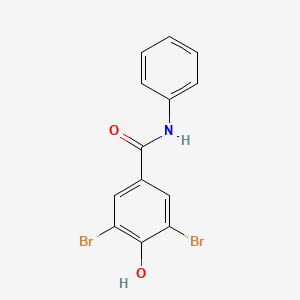
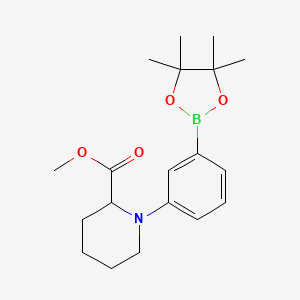
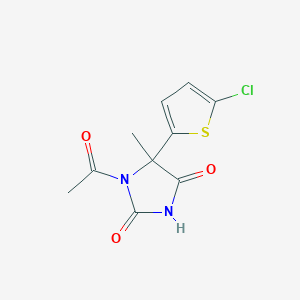
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)

